molecular formula C20H17N5O B5957065 N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N'-(1-NAPHTHYL)UREA

N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N'-(1-NAPHTHYL)UREA

Cat. No.: B5957065
M. Wt: 343.4 g/mol
InChI Key: KTADGSPIBWKIFC-UHFFFAOYSA-N
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Description

N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA: is a synthetic organic compound that features a triazole ring and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA typically involves the reaction of 4-methyl-1,2,4-triazole with 3-isocyanatophenyl-1-naphthylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or fluorescence.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.

    Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules or monitoring biological processes.

Medicine:

    Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential therapeutic effects.

    Diagnostics: It can be used in diagnostic assays to detect specific biomarkers or disease states.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Environmental Science: It can be employed in the detection and remediation of environmental pollutants.

Mechanism of Action

The mechanism by which N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA exerts its effects involves its interaction with specific molecular targets. The triazole ring and naphthyl group allow the compound to bind to various proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(2-NAPHTHYL)UREA: Similar structure but with a different naphthyl position.

    N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-PHENYL)UREA: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness: The unique combination of the triazole ring and naphthyl group in N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-25-13-21-24-19(25)15-8-4-9-16(12-15)22-20(26)23-18-11-5-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADGSPIBWKIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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